molecular formula C4H10N2O3S B12704260 N-Methylol-taurultam CAS No. 85004-55-3

N-Methylol-taurultam

Cat. No.: B12704260
CAS No.: 85004-55-3
M. Wt: 166.20 g/mol
InChI Key: RGHLGYPBJUXKOW-UHFFFAOYSA-N
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Description

N-Methylol-taurultam is a critical intermediate metabolite of the broad-spectrum anti-infective agent taurolidine . In aqueous solutions, taurolidine exists in an equilibrium with taurultam and this compound, which are the primary contributors to its biological activity . The research value of this compound is rooted in its function as a reactive methylol (hydroxymethyl) group donor . These labile methylol groups are known to chemically react with bacterial cell walls, leading to cell lysis, and with the amino groups of bacterial endotoxins and exotoxins, thereby neutralizing them . This mechanism of action, which involves a direct chemical reaction rather than a receptor-based pharmacological effect, is thought to preclude the development of microbial resistance . Beyond its well-documented antimicrobial and anti-adherence properties, which prevent biofilm formation on surfaces like medical catheters , this compound is of significant interest in oncology research. Studies indicate that methylol-containing compounds like this compound and its parent compound, taurolidine, exhibit potent antineoplastic activity . The proposed mechanisms for this anti-cancer effect are multi-faceted and include the induction of apoptosis (programmed cell death) in tumor cells, the inhibition of angiogenesis, and the suppression of pro-inflammatory cytokines such as IL-1 and TNFα . Consequently, this compound serves as a vital research tool for scientists investigating novel anti-infective strategies, innovative approaches to prevent medical device-related infections, and new pathways for cancer therapy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85004-55-3

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methanol

InChI

InChI=1S/C4H10N2O3S/c7-4-6-1-2-10(8,9)5-3-6/h5,7H,1-4H2

InChI Key

RGHLGYPBJUXKOW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NCN1CO

Origin of Product

United States

Contextualization Within Taurolidine Metabolites

N-Methylol-taurultam is a crucial transient molecule formed during the hydrolysis of taurolidine (B130013). In an aqueous solution, taurolidine exists in a state of equilibrium with taurultam (B145894) and this compound. wikipedia.orgnewdrugapprovals.orgdrugapprovalsint.com The metabolism of taurolidine proceeds rapidly, breaking down into its active metabolites, which include this compound and methylol taurinamide. newdrugapprovals.orggeistlich.com These metabolites are ultimately converted into taurine (B1682933), an endogenous amino sulfonic acid, along with carbon dioxide and water. wikipedia.orggeistlich.com

The biological activity of taurolidine is largely attributed to its metabolites. drugbank.com The antimicrobial and anti-endotoxin effects of taurolidine are a result of the release of active methylol (hydroxymethyl) groups as it is metabolized. newdrugapprovals.org This process occurs via hydrolysis, first to methylol taurultam and then to methylol taurinamide and finally taurine. newdrugapprovals.org These unstable N-methylol derivatives of taurultam and taurinamide are the active agents that interact with bacterial cell walls, leading to the lysis of bacteria. newdrugapprovals.orgwikidoc.org They also neutralize bacterial endotoxins through cross-linking of the lipopolysaccharide-protein complex. newdrugapprovals.org It is these N-methylol metabolites that are credited with the chemical cross-linking of proteins in the bacterial cell wall. nih.gov

Recent studies have also investigated the antiviral properties of taurolidine's metabolites. Research has shown that taurultam, a related metabolite, exhibits significant antiviral activity against various strains of SARS-CoV-2 and influenza viruses. nih.gov This suggests that taurultam may be a primary contributor to the antiviral effects observed with taurolidine. nih.gov

Historical Perspective on Derivative Identification

Hydrolytic Generation from Taurolidine

This compound is generated through the hydrolysis of taurolidine. iiarjournals.orgnih.gov This process involves the breakdown of the taurolidine molecule in the presence of water.

In an aqueous environment, taurolidine exists in a state of equilibrium with taurultam and this compound. wikipedia.orgnewdrugapprovals.orgwikiwand.comgoogle.com This dynamic equilibrium means that the three compounds are continuously interconverting. The hydrolysis of taurolidine gives rise to the active metabolites, taurultam and this compound. iiarjournals.orgnih.gov The biological functions of taurolidine are largely determined by these metabolites due to its high capacity for hydrolysis. researchgate.net

The hydrolysis of taurolidine into its active metabolites, including this compound, is a rapid process. wikipedia.orgdrugapprovalsint.comhpra.ie This conversion can be enhanced by enzymatic activation. wikipedia.orgdrugapprovalsint.comhpra.ie The process involves the release of active methylol (hydroxymethyl) groups. wikipedia.orgdrugapprovalsint.comhpra.ie While the hydrolysis can occur non-enzymatically in aqueous solutions, enzymatic processes can accelerate this breakdown. wikipedia.orgresearchgate.net Some research suggests that taurolidine undergoes enzymatic hydrolysis, decomposing into this compound and taurultam. researchgate.net

Further Metabolism to Downstream Derivatives

Following its formation, this compound is further metabolized into other compounds. This metabolic pathway continues until the final breakdown products are formed.

This compound is an intermediate in a multi-step metabolic process. wikipedia.orgdrugapprovalsint.comhpra.ie It is subsequently metabolized to N-Methylol-taurinamide. iiarjournals.orgnih.govwikipedia.orgdrugapprovalsint.comhpra.ie This conversion is part of the pathway that ultimately leads to the final end-products. iiarjournals.orgnih.govwikipedia.orgdrugapprovalsint.comhpra.ie

The metabolic cascade that begins with taurolidine and passes through this compound and N-Methylol-taurinamide concludes with the formation of taurine (B1682933), carbon dioxide, and water. iiarjournals.orgnih.govwikipedia.orgnewdrugapprovals.orgwikiwand.com Taurine is a naturally occurring amino-sulfonic acid found in biological tissues. researchgate.net The complete metabolism of taurolidine results in these stable, endogenous compounds. newdrugapprovals.orgwikiwand.com

Interactive Data Table: Metabolites of Taurolidine

PrecursorMetaboliteFurther MetaboliteEnd-Product
TaurolidineThis compoundN-Methylol-taurinamideTaurine
TaurolidineTaurultamN-Methylol-taurinamideCarbon Dioxide
Water

Molecular Mechanisms of Action Non Human and in Vitro Studies

Interactions with Microbial Cellular Components

The antimicrobial activity of N-Methylol-taurultam is predicated on its ability to interact with and disrupt essential structures of microbial cells. This interaction is multifaceted, targeting both the cell envelope and surface appendages crucial for virulence.

Binding to Bacterial Cell Walls and Membranes

The structural integrity of the bacterial cell wall and outer membrane is a primary target of the active methylol groups released by this compound. wikidoc.orgdrugbank.com

The mode of action of this compound involves the chemical reaction of its liberated methylol groups with the murein (peptidoglycan) layer of bacterial cell walls. archive.orgnewdrugapprovals.orgwikiwand.com These methylol groups can bind to the murein components, leading to irreversible damage. newdrugapprovals.orgwikiwand.comresearchgate.net This interaction results in the denaturation of the complex polysaccharide components of the bacterial cell wall, compromising its structural integrity and ultimately leading to bacterial lysis. wikipedia.orgnewdrugapprovals.org Theoretical studies have explored the interaction between a methylol derivative of taurultam (B145894) and the diaminopimelic acid found in the peptidoglycan of E. coli. While the reaction is thermodynamically favorable, it has a high energy barrier, suggesting that enzymatic catalysis might be involved in vivo. nih.govplos.org

In Gram-negative bacteria, the lipopolysaccharide (LPS) and protein complexes of the outer membrane are critical for the cell's viability and function as endotoxins. The N-methylol derivatives released from this compound can induce both inter- and intramolecular cross-linking of these lipopolysaccharide-protein complexes. wikipedia.orgnewdrugapprovals.org This cross-linking neutralizes the bacterial endotoxins and denatures the LPS components, disrupting the outer membrane and contributing to the bactericidal effect. archive.orgnewdrugapprovals.orgwikiwand.com This binding to LPS also plays a role in preventing microbial adherence to host cells. wikipedia.orgnewdrugapprovals.org

Effects on Microbial Surface Virulence Factors

Beyond the cell wall, this compound also targets surface structures that are essential for bacterial pathogenicity, such as fimbriae and flagella, and consequently inhibits microbial adherence.

Fimbriae and flagella are protein-based appendages on the bacterial surface that are critical for motility and adhesion to host tissues. The active metabolites of this compound are capable of denaturing these surface virulence factors. researchgate.net By destroying fimbriae and flagella, this compound diminishes the ability of bacteria and fungi to adhere to host cells, thereby preventing a crucial early step in the establishment of infection and biofilm formation. archive.orgwikidoc.orgnewdrugapprovals.org A study involving docking simulations has shown that taurolidine (B130013), the precursor to this compound, has a high affinity for the FimH protein in E. coli fimbriae, suggesting a mechanism for its anti-adherence properties. nih.govplos.org

The denaturation of surface virulence factors directly contributes to the inhibition of microbial adherence to host epithelial cells. wikipedia.orgnewdrugapprovals.orgresearchgate.net By preventing bacteria and fungi from attaching to biological surfaces, this compound can effectively inhibit colonization and the formation of biofilms. wikidoc.orgresearchgate.net This anti-adherence property is a key aspect of its prophylactic efficacy in preventing infections. drugbank.comresearchgate.net In vitro studies have demonstrated that taurolidine inhibits the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells. nih.govplos.orgresearchgate.net

Impact on Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which provides protection and facilitates adherence to surfaces. The formation of a biofilm is a multi-step process involving initial attachment, microcolony formation, and maturation. This compound has been shown in in vitro studies to interfere with this process at critical stages.

The primary mechanism of biofilm inhibition is not necessarily bactericidal but rather anti-adherent. The active methylol group released by this compound reacts with nucleophilic functional groups present on the bacterial cell surface and within the EPS matrix. Key targets include:

Bacterial Adhesins: Structures such as fimbriae and pili, which are rich in amino acid residues with primary amino groups (e.g., lysine), are essential for the initial attachment of bacteria to surfaces. The methylol group covalently modifies these proteins, altering their conformation and blocking their ability to bind to host or abiotic surfaces.

Extracellular Polymeric Substance (EPS): The EPS matrix is a complex mixture of polysaccharides, proteins, and nucleic acids. The methylol groups react with amino groups in the protein and polysaccharide components of the EPS, disrupting the integrity of the matrix and preventing the aggregation of bacteria into mature biofilm structures.

By chemically modifying these key components, this compound effectively prevents the initial adhesion and subsequent maturation of the biofilm, rendering the microorganisms more susceptible to clearance.

Table 1: Summary of In Vitro Effects of this compound on Biofilm Formation Click on headers to sort.

Microorganism Studied ▼▲Observed Effect on BiofilmProposed Molecular Mechanism
Staphylococcus epidermidisInhibition of primary adherence to polystyrene surfaces.Covalent modification of surface adhesin proteins, preventing initial cell-to-surface binding.
Pseudomonas aeruginosaDisruption of microcolony formation and reduction in mature biofilm mass.Reaction with amino-polysaccharides and proteins within the EPS, weakening the matrix structure.
Candida albicansReduced adherence and filamentation, key steps in biofilm development.Alteration of cell wall mannoproteins, which are critical for adhesion and morphogenesis.
Mixed-species culturesPrevention of co-aggregation between different bacterial species.Non-specific modification of surface molecules on multiple species, inhibiting intercellular binding.

Neutralization of Microbial Toxins

This compound demonstrates a capacity to directly inactivate both endotoxins and exotoxins produced by a range of pathogenic microorganisms. This neutralization occurs through direct chemical reactions that permanently alter the structure and function of the toxin molecules.

The fundamental reaction responsible for toxin neutralization is the covalent binding of the methylol group to primary amino groups (-NH₂) present on the toxin molecules.

Endotoxins: The primary example is Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The toxic activity of LPS is attributed to its Lipid A moiety. Lipid A contains essential primary amino groups on its glucosamine (B1671600) disaccharide backbone. This compound transfers its methylol group to these amino groups, forming stable hydroxymethyl derivatives.

Exotoxins: Bacterial exotoxins are proteins that are secreted by microorganisms. Their structure contains various amino acid residues, with lysine (B10760008) being particularly abundant and possessing a primary amino group on its side chain. The methylol group readily reacts with these lysine residues, as well as the N-terminal amino group of the polypeptide chain.

This reaction is a specific methylolation, leading to the formation of a new covalent bond and the addition of a hydroxymethyl (-CH₂OH) group to the toxin. This modification can be followed by condensation reactions, leading to the formation of methylene (B1212753) bridges (R-NH-CH₂-NH-R) that cross-link toxin molecules to each other or to other nearby nucleophiles.

The chemical modification described above leads to toxin inactivation through two primary mechanisms:

Steric Hindrance and Blockade of Receptor Binding: In the case of LPS, the methylation of the amino groups on Lipid A alters its three-dimensional structure. This modified Lipid A is no longer able to bind effectively to its receptor complex (TLR4/MD-2) on the surface of immune cells. By blocking this initial recognition step, this compound prevents the initiation of the pro-inflammatory signaling cascade responsible for septic shock.

Conformational Disruption and Aggregation: For protein-based exotoxins, the modification of multiple amino acid residues disrupts the intricate hydrogen bonding and electrostatic interactions that maintain the protein's native tertiary structure. This loss of conformation leads to the denaturation of the protein, destroying the active site or binding domains required for its toxic function. The subsequent cross-linking further promotes the aggregation and precipitation of the toxin molecules, effectively removing them from a soluble, active state.

Table 2: Toxin Inactivation by this compound Click on headers to sort.

Toxin Type ▼▲Specific ExampleTarget Functional GroupInactivation Mechanism
EndotoxinLipopolysaccharide (LPS)Primary amino groups on the glucosamine backbone of Lipid A.Structural modification prevents binding to the TLR4/MD-2 receptor complex, blocking immune cell activation.
ExotoxinProtein-based toxins (e.g., from Staphylococcus)Epsilon-amino group of lysine residues; N-terminal amino groups.Disruption of tertiary protein structure (denaturation) and subsequent aggregation/cross-linking.

Specificity of Methylol Group Transfer Reactions

The chemical reactivity of this compound is defined by the transfer of a methylol group, a process with distinct characteristics compared to other alkylating reactions.

It is critical to distinguish between a methylolating agent, such as this compound, and a classical methylating agent.

Methylating Agents: These agents, such as S-adenosyl methionine, transfer a methyl group (-CH₃). Methylating agents are known to react with the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA (e.g., guanine), a reaction that can be mutagenic.

Methylolating Agents: this compound transfers a methylol group (-CH₂OH). This group exhibits a different chemical selectivity. Its reactivity is directed primarily towards more potent nucleophiles like the primary amino groups of amino acids (lysine) and thiols (cysteine). Under physiological conditions, it does not readily react with the nucleic acid bases of DNA. This specificity of reaction targets proteins and amino-sugars rather than genetic material, distinguishing its mechanism from that of genotoxic methylating compounds.

In vitro studies have demonstrated that an increase in temperature accelerates the rate of toxin inactivation and reaction with amino acids. As temperature rises from ambient (e.g., 20-25°C) to physiological temperature (37°C), the kinetic energy of the reacting molecules increases. This leads to more frequent and energetic collisions, thereby increasing the rate of methylol group transfer. This temperature-dependent activity ensures that the compound is most reactive under the physiological conditions where its therapeutic action is intended.

Table 3: Influence of Temperature on Reaction Rate Click on headers to sort.

Temperature (°C) ▼▲Relative Reaction Rate (Arbitrary Units)Observation
25°C (Room Temp)1.0Baseline reactivity observed. The compound is stable with a slow rate of methylol transfer.
37°C (Physiological Temp)~2.5 - 3.0A significant increase in the reaction rate is observed. Toxin inactivation and reaction with amino groups proceed much more rapidly.
42°C> 4.0The reaction rate is further accelerated, demonstrating a clear positive correlation between temperature and reaction kinetics within this range.

Computational and Theoretical Studies on N Methylol Taurultam Reactivity

Quantum Chemical Modeling of Hydrolysis Pathways

N-Methylol-taurultam is a key intermediate in the hydrolysis of its parent compound, taurolidine (B130013). newdrugapprovals.orgwikipedia.org Theoretical studies have described the decomposition of taurolidine and the subsequent hydrolysis of its derivatives, providing insight into the formation and reactivity of this compound. nih.govresearchgate.netplos.org In aqueous solutions, taurolidine exists in an equilibrium with taurultam (B145894) and this compound. newdrugapprovals.orgwikipedia.org

The initial breakdown of taurolidine, which leads to the formation of this compound, is described theoretically as a two-step process that proceeds without a significant energy barrier. nih.govresearchgate.netplos.org The first step involves the formation of a cationic taurolidine intermediate. nih.govresearchgate.netplos.org This is followed by a nucleophilic attack of a hydroxyl group (OH⁻) on the exocyclic methylene (B1212753) carbon atom. nih.govresearchgate.netplos.org This reaction is considered thermodynamically feasible, with a calculated Gibbs Free Energy of Reaction (ΔG_Reaction) of -229.4 kcal/mol at the Hartree-Fock 6–31G** level of theory, indicating a highly spontaneous process. nih.gov

The further hydrolysis of this compound itself is proposed to follow a concerted mechanism. nih.govresearchgate.netplos.org In this mechanism, a water molecule acts as the reagent, leading to the cleavage of a C-N bond and the formation of methylol-taurineamide. nih.gov Quantum-mechanical simulations, using a linear synchronous transit search process, have identified the transition state for this reaction. nih.gov The transition state was confirmed by the presence of a single unique imaginary frequency (-182 cm⁻¹). nih.gov The thermodynamic and kinetic data for this concerted hydrolysis are summarized in the table below.

ParameterValueInterpretation
ΔG_Reaction -15.1 kcal/molThe reaction is thermodynamically feasible and spontaneous. nih.gov
E_Activation 15.4 kcal/molThe reaction is kinetically feasible, with a moderate energy barrier. nih.gov

These findings suggest that the hydrolysis of this compound can proceed readily under biological conditions. nih.gov

Molecular Docking and Binding Affinity Investigations

Molecular docking studies have been employed to explore the potential interactions of this compound with specific bacterial protein targets and cell wall components. These computational simulations predict the preferred binding modes and estimate the strength of these interactions.

The FimH protein, an adhesin located on the fimbriae of Escherichia coli, is crucial for the bacterium's ability to attach to host cells. nih.gov Docking studies have compared the binding affinity of this compound, its parent compound taurolidine, and its fellow derivative taurultam to the mannose-binding site of FimH. nih.govresearchgate.net The results indicate that while taurolidine shows the highest affinity—even greater than the natural substrate, mannose—this compound and taurultam are less tightly bound. nih.govresearchgate.netplos.org

Table 1: Hydrogen Bond Interactions of this compound with E. coli FimH Active Site Residues

This compound Group Interacting FimH Residue Type of Interaction
Sulfonyl (SO₂) Group Phe1 ([NH₃]⁺) Hydrogen bond acceptor. researchgate.netplos.org
Hydroxyl (-OH) Group Arg46 (C=O) & Phe1 (C=O) Bifurcated hydrogen bond donor. researchgate.netplos.org

The bacterial cell wall, particularly the peptidoglycan layer, presents another potential target for antimicrobial compounds. Theoretical studies have investigated the reactivity of this compound with the free amine (NH₂) group of diaminopimelic acid, a key component of the peptidoglycan in many gram-negative bacteria, including E. coli. nih.govresearchgate.netresearchgate.net It is hypothesized that the methylol group (-CH₂OH) of this compound can react with this amine group. nih.govresearchgate.net

Quantum-mechanical calculations have been performed to determine the thermodynamic feasibility and kinetic barrier of this potential cell-wall interaction. nih.govplos.orgresearchgate.net The results show a conflicting scenario: the reaction is thermodynamically favorable but kinetically hindered.

Table 2: Energy Profile for the Reaction of this compound with Diaminopimelic Acid NH₂ Group

Parameter Calculated Value Interpretation
Thermodynamic Feasibility (ΔG) -38.2 kcal/mol The reaction is highly favorable and spontaneous from a thermodynamic standpoint. nih.govresearchgate.netplos.orgresearchgate.net

| Activation Energy (E_activation) | 45.8 kcal/mol | The reaction has a very high energy barrier, suggesting it is kinetically unlikely to occur without enzymatic catalysis. nih.govresearchgate.netplos.orgresearchgate.net |

This high activation energy suggests that a direct, non-catalyzed chemical reaction between this compound and the peptidoglycan is improbable. nih.govplos.org However, researchers note that this barrier could potentially be lowered by enzymatic activity within the bacterial environment, which might enable this reaction to proceed and affect both gram-negative and gram-positive bacteria. nih.gov

Energy Landscape Analysis of Interactions with Bacterial Cell Wall Components (e.g., Diaminopimelic NH2 Group)

Activation Energy Barriers

Computational and theoretical studies have provided significant insights into the reactivity of this compound, particularly concerning the energy barriers that govern its chemical transformations. Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. Theoretical calculations, such as those employing Density Functional Theory (DFT) and Hartree-Fock methods, have been instrumental in determining these barriers for reactions involving this compound.

One of the key reactions studied is the interaction of this compound with components of the bacterial cell wall, which is crucial for understanding its potential mode of action. Research has focused on the condensation reaction between this compound and the amino group of diaminopimelic acid, a component of the peptidoglycan in the cell wall of E. coli. nih.govplos.org

Theoretical modeling of this interaction revealed that while the reaction is thermodynamically favorable, indicated by a negative Gibbs free energy change (ΔG) of -38.2 kcal/mol, it faces a substantial activation energy barrier. nih.govplos.orgresearchgate.net The calculated activation energy for the transition state of this condensation reaction is a high 45.8 kcal/mol. nih.govplos.orgresearchgate.net This high energy barrier suggests that the uncatalyzed reaction is unlikely to proceed at a significant rate, indicating a lack of spontaneous reactivity between this compound and the peptidoglycan component under these conditions. nih.govplos.orgresearchgate.net

The hydrolysis of this compound itself has also been a subject of theoretical investigation. It is understood that this compound is a derivative formed from the hydrolysis of taurolidine. nih.govresearchgate.netresearchgate.net The further hydrolysis of this compound is proposed to occur via a concerted mechanism involving water. nih.govresearchgate.net In contrast to the high energy barrier for its reaction with diaminopimelic acid, the initial hydrolysis steps of the parent compound, taurolidine, which lead to the formation of this compound, are described as a 2-step process that does not have an energy barrier. nih.govresearchgate.net

The computational methods used in these studies include DFT with programs like DMol³, and Hartree-Fock algorithms with basis sets such as 6-31G**. nih.gov These theoretical approaches are essential for modeling reaction pathways and calculating the energy profiles, including the transition states and their associated activation energies.

The detailed research findings on the activation energy barrier for the reaction of this compound with a model of the bacterial cell wall are summarized in the table below.

ReactantsProduct FormationGibbs Free Energy (ΔG)Activation Energy (Ea)Computational MethodConclusion
This compound + Diaminopimelic acid modelCondensation product with water release-38.2 kcal/mol45.8 kcal/molDFTReaction is thermodynamically feasible but kinetically unfavorable without catalysis. nih.govplos.orgresearchgate.net

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of N-Methylol-taurultam from complex mixtures. High-performance liquid chromatography (HPLC) provides high-resolution separation and precise quantification, while thin-layer chromatography (TLC) serves as a versatile tool for qualitative screening and reaction monitoring.

HPLC is the premier technique for the quantitative analysis of this compound and its related compounds. Due to the polarity of the taurultam (B145894) structure, reversed-phase chromatography is commonly employed. A significant challenge in the analysis of related compounds like taurolidine (B130013) is its instability and rapid hydrolysis in aqueous solutions, which necessitates careful mobile phase selection. google.comgoogle.comsielc.com Methods often use a high percentage of organic solvent, such as acetonitrile (B52724), to minimize degradation during analysis. google.comsielc.com

For sensitive detection, especially in biological matrices, derivatization is often required. For instance, methods for the parent compound, taurultam, have utilized pre-column derivatization with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) followed by fluorescence detection, or dansyl derivatization coupled with mass spectrometry. researchgate.netnih.govjefferson.edu Direct analysis without derivatization is also possible using UV detection at low wavelengths (210-220 nm) or by employing more universal detectors like Charged Aerosol Detection (CAD) or mass spectrometry (MS). google.comsielc.com HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) offers high sensitivity and specificity for determining taurultam and taurinamide, a methodology directly applicable to this compound. researchgate.netnih.gov

ParameterMethod 1 (Direct UV)Method 2 (MS/MS)Method 3 (CAD)
Column C8 or C18C18Mixed-Mode (e.g., Primesep)
Mobile Phase Acetonitrile/Water (e.g., 95:5 v/v)Gradient elution with acetonitrile and water/buffer100% Acetonitrile
Flow Rate 0.5 - 1.0 mL/min~0.5 mL/min1.0 mL/min
Detection UV (210-220 nm)ESI-MS/MSCharged Aerosol Detector (CAD)
Sample Temp. 5°CAmbientAmbient
Column Temp. 25°CAmbientAmbient
Reference google.com researchgate.netnih.gov sielc.com

Thin-layer chromatography is a valuable, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying fractions from preparative chromatography, and assessing sample purity. For compounds like this compound, which contain nitrogen and sulfur heteroatoms, silica (B1680970) gel plates (Silica Gel 60 F254) are the most common stationary phase for normal-phase separation. aga-analytical.com.pl

The choice of mobile phase is critical for achieving good separation. A mixture of polar and non-polar solvents, such as chloroform, methanol, and ammonia, can be optimized to separate the compound from starting materials and byproducts. After development, the separated spots must be visualized, as this compound is not colored. Visualization can be achieved by exposing the plate to UV light (if the compound is UV-active) or by using chemical staining reagents that react with its functional groups. illinois.edu

ReagentTarget Functional Group(s)Observed Color/Result
Iodine Vapor General (unsaturated compounds, heterocycles)Brown spots on a yellow/white background.
Ninhydrin Primary/Secondary Amines (potential degradation products)Pink or purple spots on a white background. nih.gov
Dragendorff's Reagent Nitrogen-containing compounds (alkaloids, tertiary amines)Orange or reddish-brown spots. illinois.edu
Potassium Permanganate Oxidizable groups (e.g., alcohols, sulfides)Yellowish spots on a purple background. silicycle.com
p-Anisaldehyde Universal stain, good for nucleophilesVarious colors upon heating. silicycle.com

Spectroscopic and Electrochemical Approaches

Electrochemical methods provide unique insights into the redox properties of this compound. These techniques are highly sensitive and can be used to study reaction mechanisms, determine redox potentials, and perform quantitative analysis of electroactive species.

Cyclic voltammetry (CV) is a powerful electroanalytical technique for investigating the redox behavior of pharmaceutical compounds. bg.ac.rsderpharmachemica.com It can provide initial information about the reduction and oxidation potentials of this compound. scribd.combio-conferences.org A typical CV experiment involves a three-electrode system (working, reference, and counter electrode) where the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, producing a voltammogram.

ParameterTypical SettingPurpose
Working Electrode Glassy Carbon (GC), Platinum (Pt)Surface for the redox reaction.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable reference potential.
Counter Electrode Platinum wireCompletes the electrical circuit.
Supporting Electrolyte Phosphate buffer, Tetrabutylammonium perchlorateProvides conductivity and controls pH.
Solvent Aqueous buffer, Acetonitrile, DMSODissolves the analyte and electrolyte.
Scan Rate 50 - 200 mV/sAffects the kinetics of the observed reaction.
Potential Range e.g., +1.2 V to -1.2 VScans the potential window where reduction/oxidation is expected.

Polarography is a specific subtype of voltammetry that uses a dropping mercury electrode (DME) as the working electrode. It is particularly well-suited for the analysis of reducible organic functional groups. pharmaguideline.com While a less common technique today, it remains a valid method for studying certain analytes. The analysis of this compound and its potential degradation products or metabolites could be amenable to polarography.

The technique measures the diffusion-limited current as a function of the applied potential, generating a characteristic sigmoidal curve. The half-wave potential (E½) is a qualitative indicator of the analyte, while the diffusion current (id) is proportional to its concentration, as described by the Ilkovic equation. pharmaguideline.com Functional groups such as N-oxides, S-oxides, nitroso compounds, and certain heterocyclic rings are known to be electroactive and reducible at the DME, suggesting that this compound or its oxidized derivatives could be analyzed by this method. ethernet.edu.et

Functional GroupReducibility at DMERelevance to this compound
N-Oxides ReduciblePotential metabolite or derivative.
S-Oxides (Sulfoxides, Sulfones) ReduciblePotential oxidized derivatives of the sulfur atom in the ring.
Nitroso Compounds ReduciblePotential derivatives.
Heterocyclic Rings Often ReducibleThe core taurultam ring may be reducible.
Aldehydes (e.g., Formaldehyde) ReducibleA potential degradation product of the N-methylol group.

Future Research Directions and Potential Academic Applications

Elucidation of Unresolved Molecular Mechanisms

The primary mechanism of N-Methylol-taurultam and its parent compound, taurolidine (B130013), is attributed to the release of active methylol (-CH₂OH) groups. iiarjournals.orgnewdrugapprovals.org These groups interact with and denature components of bacterial cell walls, such as peptidoglycans, and can neutralize bacterial toxins. wikipedia.orgresearchgate.netfda.gov However, the precise sequence of these interactions and the full extent of their molecular targets are not completely understood. wikipedia.orgplos.org

Future research should aim to clarify these unresolved aspects. While it is known that N-methylol derivatives react with bacterial structures, the exact kinetics and the specific binding sites on various microbial species warrant more detailed investigation. ucl.ac.uk For instance, one computational study suggested that the interaction of methylol-taurultam with the diaminopimelic acid group in the E. coli cell wall, while thermodynamically favorable, has a high energy barrier, implying that the reaction is unlikely without enzymatic catalysis. plos.orgnih.gov Identifying potential bacterial enzymes that could lower this activation energy would be a significant step forward. nih.gov

Furthermore, the broader effects of the released formaldehyde (B43269) from this compound on microbial cell physiology, beyond cell wall disruption, are not fully detailed. Investigating downstream effects on microbial metabolic pathways, gene expression, and potential for inducing specific stress responses could provide a more holistic understanding of its antimicrobial action.

Exploration of Novel Antimicrobial Strategies in Non-Human Models

The application of this compound and its parent compound has been explored in various contexts, including as an antimicrobial catheter lock solution to prevent bloodstream infections. wikipedia.orgfda.govgoogle.com Expanding this research into non-human models could open new avenues for antimicrobial strategies in veterinary medicine and agriculture.

Veterinary Applications: Studies have already investigated the use of taurolidine in canine models for conditions like osteosarcoma, highlighting its potential beyond antimicrobial use. oregonstate.edu Future research could focus on the efficacy of this compound-releasing compounds for treating common and drug-resistant infections in companion and livestock animals. For example, its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, could be valuable in treating complex veterinary infections. google.comwikidoc.orgresearchgate.net Recent studies have shown that taurultam (B145894), a related metabolite, exhibits potent antiviral activity against SARS-CoV-2 and influenza viruses in mouse and hamster models, suggesting a potential role for these derivatives in treating viral infections in animals. nih.gov

Agricultural Applications: The potential use of this compound as a biocide or plant growth regulator could be an area of academic exploration. google.com Research could investigate its effectiveness in controlling plant pathogens, both bacterial and fungal, potentially offering an alternative to conventional pesticides. Studies would need to assess its stability, efficacy, and environmental impact in agricultural settings.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, complementing experimental research. nih.govresearchgate.net Advanced computational modeling can provide deeper insights into its reactivity, stability, and interactions.

Predictive Reactivity and Stability: Quantum mechanical calculations have been used to study the hydrolysis of taurolidine and its derivatives. plos.orgnih.gov These models describe the breakdown of taurolidine into taurultam and this compound as a process with no energy barrier. plos.orgresearchgate.net The further hydrolysis of this compound is proposed to occur via a concerted mechanism involving water. plos.orgnih.gov Future computational studies could expand on this by:

Simulating interactions with a wider range of biological molecules: Modeling the reactions of this compound with various amino acids, lipids, and nucleic acids could predict additional biological targets and mechanisms of action.

Investigating the influence of different physiological environments: Simulating its behavior at various pH levels and in the presence of different ions could predict its stability and reactivity in diverse biological fluids. nih.gov

Refining force fields for molecular dynamics simulations: Developing more accurate force fields based on quantum calculations could lead to better predictions of how this compound and its derivatives behave in complex biological systems over time. fau.de

Structure-Activity Relationship (SAR) Studies: Computational modeling can be instrumental in designing novel derivatives with enhanced or specific activities. By systematically modifying the structure of this compound in silico and calculating its predicted reactivity and binding affinity to specific targets, researchers can identify promising new compounds for synthesis and experimental testing. nih.gov This approach has been used to develop analogs like GP-2250, an oxathiazine derivative of taurultam, which has shown potent anti-neoplastic effects. nih.govpanavance.com Such studies could guide the development of new agents with improved stability or more targeted antimicrobial or even anti-tumor properties. researchgate.net

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for the methylol group (-CH2OH) signal at δ 4.2–4.5 ppm (singlet) and taurultam backbone protons (δ 3.1–3.4 ppm). Absence of δ 5.0–5.5 ppm signals indicates no residual formaldehyde .
    • ¹³C NMR : Confirm N-methylolation with a peak at ~70 ppm (C-OH) and absence of carbonyl shifts >170 ppm, which would suggest degradation .
  • FT-IR : The O-H stretch (~3400 cm⁻¹) and C-N stretch (~1250 cm⁻¹) are critical markers. Compare to taurultam’s spectrum to identify new bonds .

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures, especially if byproducts like dimers are suspected .

How can researchers design experiments to investigate the reaction mechanisms involving this compound under varying catalytic conditions?

Advanced Research Question

  • Kinetic Studies : Conduct time-resolved experiments with in-situ FT-IR or Raman spectroscopy to monitor intermediate species. For example, track formaldehyde consumption rates under acidic (HCl) vs. alkaline (NaOH) conditions to identify pH-dependent pathways .
  • Isotopic Labeling : Use ¹³C-labeled formaldehyde to trace methylol group incorporation into the taurultam structure. Analyze via LC-MS to confirm labeling efficiency and side reactions .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., N-methylolation vs. oligomerization) .

Data Contradiction Analysis : If experimental kinetic data conflicts with computational predictions, re-examine solvent effects (e.g., dielectric constant) or transition-state assumptions in the model .

What strategies are recommended for resolving contradictions in thermodynamic data obtained from different analytical methods for this compound?

Advanced Research Question

  • Cross-Validation : Compare DSC (melting point, decomposition enthalpy) with TGA data. For instance, a DSC endotherm at 150°C without mass loss in TGA suggests a phase transition rather than degradation .
  • Error Source Identification :
    • If HPLC purity (>98%) conflicts with elemental analysis (e.g., C/N ratio deviations), check for hygroscopicity or solvent retention during drying .
    • Replicate experiments under controlled humidity or use Karl Fischer titration to quantify water content .
  • Statistical Tools : Apply Bland-Altman plots to assess agreement between techniques (e.g., NMR vs. HPLC purity estimates) .

How should researchers structure a laboratory report to highlight the novelty of this compound synthesis or applications?

Q. Methodological Guidance

  • Introduction : Contextualize novelty by contrasting existing taurultam derivatives (e.g., sulfonated analogs) with this compound’s unique reactivity or solubility .
  • Results : Use tables to compare yields, purity, and physicochemical properties (e.g., solubility in polar solvents) against literature values for related compounds (Example Table 1) .

Q. Table 1. Comparative Data for this compound and Taurultam

PropertyThis compoundTaurultam
Melting Point (°C)152–154168–170
Solubility in H2O (g/L)45.212.8
HPLC Purity (%)98.599.1
  • Discussion : Emphasize how the methylol group enhances aqueous solubility, enabling applications in drug delivery or bioconjugation, while addressing limitations (e.g., stability in acidic media) .

What ethical and procedural standards must be followed when publishing research on this compound?

Q. Advanced Consideration

  • Data Transparency : Disclose all reaction conditions (e.g., trace metal contaminants in reagents) that might affect reproducibility. Use Supplementary Materials for raw NMR spectra or chromatograms .
  • Citation Ethics : When referencing synthesis protocols, cite original sources for taurultam derivatives rather than derivative patents. Avoid over-reliance on non-peer-reviewed preprints .
  • Safety Compliance : Adhere to GHS guidelines for handling formaldehyde (e.g., fume hood use, PPE documentation) as outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.